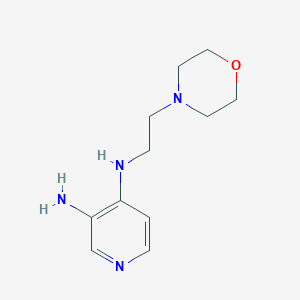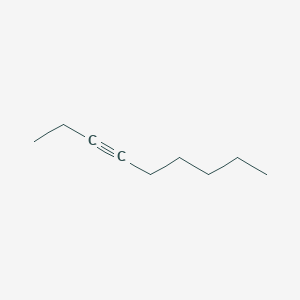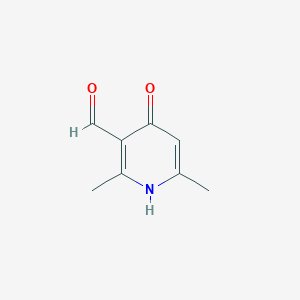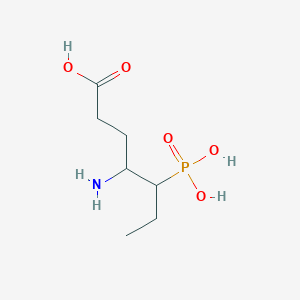
4-Amino-5-phosphonoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-phosphonoheptanoic acid (AP7) is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS) and is involved in various physiological and pathological processes. AP7 has been extensively studied for its potential applications in research, particularly in the field of neuroscience and neuropharmacology.
Mechanism Of Action
4-Amino-5-phosphonoheptanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor and blocking the binding of the co-agonist glycine. This results in the inhibition of the NMDA receptor-mediated calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival. 4-Amino-5-phosphonoheptanoic acid has been shown to selectively block the NMDA receptor and has no effect on other glutamate receptors, such as AMPA and kainate receptors.
Biochemical And Physiological Effects
4-Amino-5-phosphonoheptanoic acid has been shown to have various biochemical and physiological effects on the CNS. It has been shown to block the induction of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. 4-Amino-5-phosphonoheptanoic acid has also been shown to reduce the excitability of neurons and to inhibit the generation of epileptiform activity. In addition, 4-Amino-5-phosphonoheptanoic acid has been shown to have neuroprotective effects by preventing the excitotoxicity that is associated with ischemia, traumatic brain injury, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-Amino-5-phosphonoheptanoic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of the glutamatergic neurotransmission. It is also a stable compound that can be easily synthesized and stored. However, 4-Amino-5-phosphonoheptanoic acid has some limitations for lab experiments. It has a short half-life and a low solubility in aqueous solutions, which can limit its effectiveness in some experimental paradigms. In addition, 4-Amino-5-phosphonoheptanoic acid can have off-target effects on other proteins and receptors, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the use of 4-Amino-5-phosphonoheptanoic acid in scientific research. One direction is the development of new analogs of 4-Amino-5-phosphonoheptanoic acid that have improved pharmacological properties, such as longer half-life, higher solubility, and greater selectivity for the NMDA receptor. Another direction is the use of 4-Amino-5-phosphonoheptanoic acid in combination with other drugs that target different aspects of the glutamatergic system, such as the metabotropic glutamate receptors (mGluRs) and the glutamate transporters. Finally, 4-Amino-5-phosphonoheptanoic acid can be used to investigate the role of the NMDA receptor in various CNS disorders, such as depression, schizophrenia, and addiction, and to develop new therapeutic strategies for these disorders.
Synthesis Methods
The synthesis of 4-Amino-5-phosphonoheptanoic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected acid with an amine, and the deprotection of the final product. The most commonly used method for the synthesis of 4-Amino-5-phosphonoheptanoic acid is the Fmoc-based solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is obtained after the cleavage of the peptide from the resin and the deprotection of the amino and carboxylic acid groups.
Scientific Research Applications
4-Amino-5-phosphonoheptanoic acid has been extensively used in scientific research for its ability to selectively block the NMDA receptor and modulate the glutamatergic neurotransmission. It has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, such as learning and memory, synaptic plasticity, pain perception, epilepsy, and neurodegenerative diseases. 4-Amino-5-phosphonoheptanoic acid has also been used to study the mechanisms of action of other drugs that target the NMDA receptor and to develop new therapeutic strategies for the treatment of CNS disorders.
properties
CAS RN |
133983-29-6 |
|---|---|
Product Name |
4-Amino-5-phosphonoheptanoic acid |
Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
4-amino-5-phosphonoheptanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-6(14(11,12)13)5(8)3-4-7(9)10/h5-6H,2-4,8H2,1H3,(H,9,10)(H2,11,12,13) |
InChI Key |
KIMRBNZIAMMDRY-UHFFFAOYSA-N |
SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
Canonical SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
synonyms |
4-amino-5-phosphonoheptanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



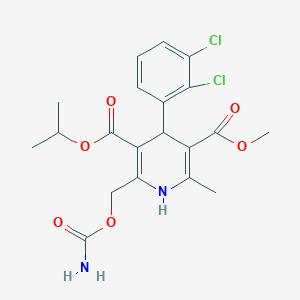
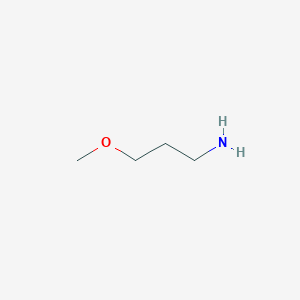

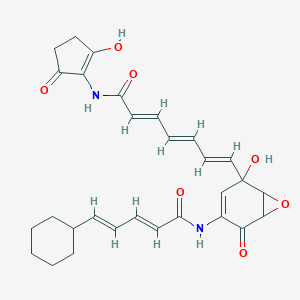
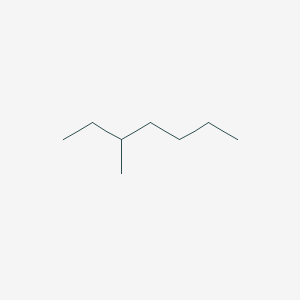
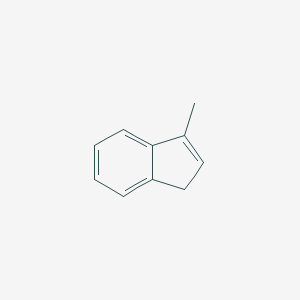
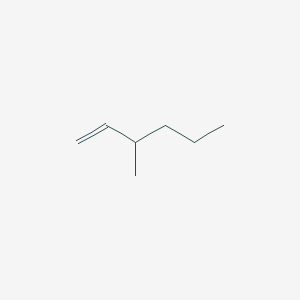
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
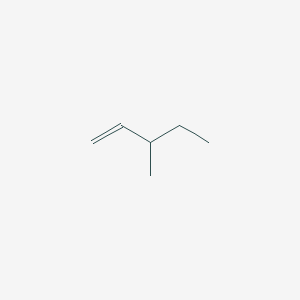
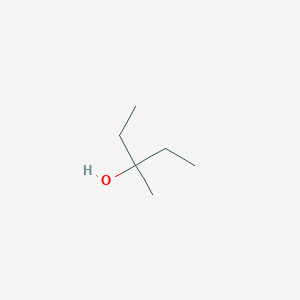
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
